molecular formula C12H16O2 B3042216 4-Tert-butyl-2-methoxybenzaldehyde CAS No. 53535-88-9

4-Tert-butyl-2-methoxybenzaldehyde

Cat. No. B3042216
CAS RN: 53535-88-9
M. Wt: 192.25 g/mol
InChI Key: MMBSDOVPCGONFD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is also known by its IUPAC name, 5-tert-butyl-2-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl-2-methoxybenzaldehyde is 1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3 . This indicates the presence of a benzaldehyde group (C6H5CHO) with tert-butyl (C(CH3)3) and methoxy (CH3O) substituents.


Physical And Chemical Properties Analysis

4-Tert-butyl-2-methoxybenzaldehyde is a solid or liquid at room temperature . It has a molecular weight of 192.26 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Synthesis

“4-Tert-butyl-2-methoxybenzaldehyde” is used in the synthesis of various chemical compounds. For instance, it is used in the efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This process involves a solvent-free condensation/reduction reaction sequence .

Drug Discovery

This compound plays a significant role in drug discovery. N-heterocyclic amines, like the one synthesized using “4-Tert-butyl-2-methoxybenzaldehyde”, are valuable building blocks in drug discovery . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Organic Chemistry

In organic chemistry, “4-Tert-butyl-2-methoxybenzaldehyde” is used in the development of innovative synthetic methods for the preparation of new and functionalized N-heterocyclic amines . These amines are prepared in high yields, easy workup procedure, and mild reaction conditions .

C-N Bond Construction

The compound is used in the reductive amination process, which is the most commonly used approach in the pharmaceutical industry for C–N bond construction . This process is favored due to its operational simplicity and a wide toolbox of protocols .

Pyrazole Derivatives

“4-Tert-butyl-2-methoxybenzaldehyde” is used in the synthesis of pyrazole derivatives . Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities .

Active Pharmaceutical Ingredients

The compound is used in the discovery of novel active pharmaceutical ingredients . It is used in the synthesis of N-heterocyclic amines, which are key precursors in the preparation of active pharmaceutical ingredients .

Safety And Hazards

The safety information for 4-Tert-butyl-2-methoxybenzaldehyde indicates that it has several hazard statements: H302+H312+H332-H315-H319-H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-tert-butyl-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSDOVPCGONFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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